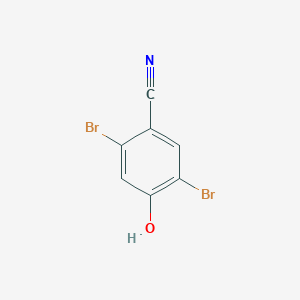

2,5-Dibromo-4-hydroxybenzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,5-Dibromo-4-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3Br2NO. It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its applications in various fields, including agriculture and scientific research.

作用机制

Target of Action

The primary target of 2,5-Dibromo-4-hydroxybenzonitrile is the photosynthetic process in plants . This compound is a nitrile herbicide that inhibits photosynthesis, thereby preventing the plant from converting light energy into chemical energy .

Mode of Action

This compound acts by inhibiting photosynthesis and ATP formation by blocking electron transport . This disruption in the photosynthetic process prevents the plant from producing the energy it needs to grow and survive .

Biochemical Pathways

The biochemical pathway affected by this compound is the photosynthetic electron transport chain . By blocking this pathway, the compound prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP, the energy currency of the cell . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that this compound is absorbed by the foliage of plants and moves very little within the plant . The compound is moderately toxic to mammals .

Result of Action

The result of the action of this compound is the inhibition of plant growth. By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its phototransformation in aquatic systems can be affected by the presence of sodium chloride . Additionally, the compound’s persistence in the environment can increase in soils with elevated clay or organic matter content, suggesting that its bioavailability to microorganisms in these environments is somewhat limited .

生化分析

Biochemical Properties

2,5-Dibromo-4-hydroxybenzonitrile has been found to interact with certain enzymes and proteins. For instance, it has been shown to be transformed by the nitrile hydratase–amidase pathway in certain bacteria . This pathway involves the conversion of nitriles into amides, which are then hydrolyzed into carboxylic acids .

Cellular Effects

In cellular environments, this compound has been observed to have significant effects. For example, it has been found to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems . This suggests that this compound can influence cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with certain biomolecules. For instance, it has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This process involves the successive dehalogenation of the compound to form para-hydroxybenzoate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems . This suggests that the compound may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, it has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This process involves the successive dehalogenation of the compound to form para-hydroxybenzoate .

准备方法

Synthetic Routes and Reaction Conditions

2,5-Dibromo-4-hydroxybenzonitrile can be synthesized through the bromination of 4-hydroxybenzonitrile. The process involves using an eco-friendly brominating reagent comprising a 2:1 mole ratio of bromide to bromate salts in an aqueous acidic medium. This reaction is carried out under ambient conditions without the need for a catalyst, resulting in a high yield of 91-99% with a melting point of 189-191°C .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route, emphasizing eco-friendly practices. The process involves continuous stirring of 4-hydroxybenzonitrile with the brominating reagent, followed by filtration, washing with deionized water, and drying the precipitate under vacuum .

化学反应分析

Types of Reactions

2,5-Dibromo-4-hydroxybenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups.

Hydrolysis: The compound can be hydrolyzed to form 2,5-dibromo-4-hydroxybenzoic acid.

Common Reagents and Conditions

Substitution Reactions: Typically involve halogenating agents or nucleophiles under mild conditions.

Hydrolysis: Performed using aqueous solutions at elevated temperatures and specific pH levels.

Major Products Formed

Substitution Reactions: Products include various halogenated derivatives.

Hydrolysis: The major product is 2,5-dibromo-4-hydroxybenzoic acid.

科学研究应用

2,5-Dibromo-4-hydroxybenzonitrile has several applications in scientific research:

Agriculture: Used as a herbicide to control broad-leaved weeds in cereal crops.

Chemistry: Employed in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Biology: Studied for its effects on soil actinobacteria and its role in biodegradation processes.

Medicine: Investigated for its potential biological activities and interactions with biological systems.

相似化合物的比较

Similar Compounds

- 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil)

- 3,5-Diiodo-4-hydroxybenzonitrile (Ioxynil)

- 2,6-Dichlorobenzonitrile (Dichlobenil)

Uniqueness

2,5-Dibromo-4-hydroxybenzonitrile is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and toxicity profiles, making it suitable for specific applications in agriculture and research .

生物活性

2,5-Dibromo-4-hydroxybenzonitrile, also known as Bromoxynil, is a halogenated aromatic nitrile that has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This compound exhibits distinct mechanisms of action, biochemical interactions, and environmental implications that are important for understanding its overall biological activity.

Target of Action

The primary target of this compound is the photosynthetic process in plants. It inhibits photosynthesis and ATP formation by blocking electron transport in the photosynthetic electron transport chain, leading to reduced energy production essential for plant growth.

Mode of Action

The compound acts by disrupting the photosynthetic process , which results in significant inhibition of plant growth. This inhibition is particularly pronounced in broad-leaved weeds, making it effective for postemergence control in cereal crops .

Cellular Effects

In laboratory settings, this compound has been shown to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems. This indicates its potential to affect cellular respiration processes.

Metabolic Pathways

The compound undergoes metabolic reductive dehalogenation by microorganisms such as Desulfitobacterium chlororespirans, which highlights its interactions with microbial communities in soil environments. This transformation can lead to the production of less toxic metabolites.

Pharmacokinetics

Information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is limited. However, it is known to be absorbed primarily through plant foliage and exhibits minimal movement within the plant system .

Environmental Impact

Phototransformation and Stability

The stability of this compound in various environmental conditions affects its efficacy as a herbicide. For instance, its phototransformation can be influenced by factors such as sodium chloride presence in aquatic systems.

Toxicological Effects

Research has indicated that the toxicity profile of this compound varies depending on the exposure route. In repeated dose studies, liver toxicity was observed across various species including rats and dogs. The primary effects included changes in body weight and liver function indicators .

Study on Anaerobic Biodegradability

A study examined the anaerobic biodegradability of Bromoxynil and its transformation product under different conditions (denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic). Results showed that Bromoxynil was depleted within 20 to 30 days under methanogenic conditions but remained stable under denitrifying conditions. The degradation pathway included reductive debromination leading to less harmful metabolites such as phenol .

Herbicidal Efficacy

Field trials have demonstrated that this compound effectively controls a range of broad-leaved weeds in cereal crops. Its application rates and timing significantly influence its effectiveness and crop safety .

Comparison with Similar Compounds

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| 3,5-Dichloro-4-hydroxybenzonitrile | C7H3Cl2NO | Different halogenation pattern; used similarly as herbicide |

| 3,5-Diiodo-4-hydroxybenzonitrile | C7H3I2NO | Higher toxicity; less common in agricultural applications |

| 2,6-Dichlorobenzonitrile | C7H4Cl2N | Similar herbicidal properties but different efficacy |

属性

IUPAC Name |

2,5-dibromo-4-hydroxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPVZUEQVYPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。